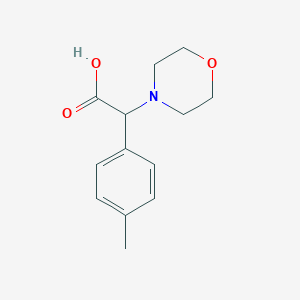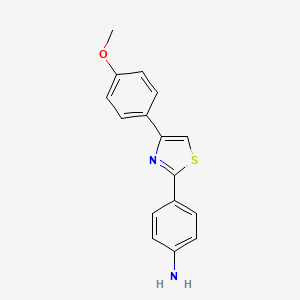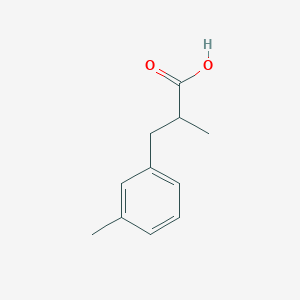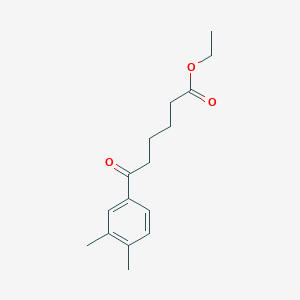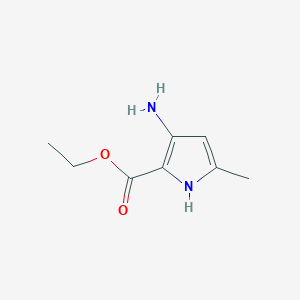
3-amino-5-metil-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 1005326-26-0 . It has a molecular weight of 168.2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . The reaction conditions are very mild and yields are generally good to excellent .Molecular Structure Analysis
The InChI code for ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is 1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Aplicaciones Científicas De Investigación
Aplicaciones antivirales
3-amino-5-metil-1H-pirrol-2-carboxilato de etilo: los derivados se han explorado por sus propiedades antivirales. Por ejemplo, ciertos derivados del indol, que comparten una estructura central similar, han mostrado actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que el this compound podría ser un andamiaje valioso para el desarrollo de nuevos agentes antivirales.
Actividades antiinflamatorias y analgésicas
Los derivados del indol, que están estructuralmente relacionados con el this compound, se han sintetizado e investigado por sus actividades antiinflamatorias y analgésicas . Esto indica posibles aplicaciones en el desarrollo de nuevos fármacos antiinflamatorios y medicamentos para el alivio del dolor.
Investigación anticancerígena
Se ha encontrado que los compuestos con la parte indol exhiben actividad citotóxica contra varias líneas celulares de cáncer . Por extensión, el this compound podría utilizarse en la síntesis de nuevos agentes anticancerígenos, contribuyendo a la investigación del tratamiento del cáncer.
Actividad antimicrobiana
El núcleo del indol, que es similar al núcleo del this compound, es conocido por su actividad antimicrobiana de amplio espectro . Este compuesto podría utilizarse para desarrollar nuevos agentes antimicrobianos que combatan las cepas resistentes de bacterias y otros patógenos.
Aplicaciones agroquímicas
Los derivados de los compuestos pirrólicos, que incluyen el this compound, son importantes en la síntesis de agroquímicos . Pueden utilizarse para crear pesticidas, herbicidas y otros productos químicos agrícolas que protegen los cultivos y mejoran los rendimientos.
Intermediarios farmacéuticos
El this compound sirve como un intermedio importante en la síntesis farmacéutica . Se puede utilizar para crear una variedad de compuestos farmacológicamente activos, ayudando así al desarrollo de nuevos medicamentos.
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As a precaution, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSMAEUAYYOGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647194 | |
| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005326-26-0 | |
| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



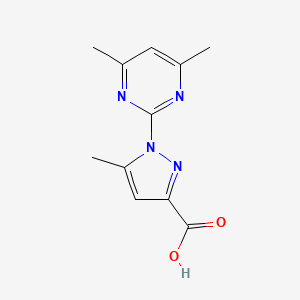

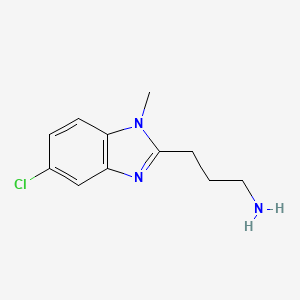
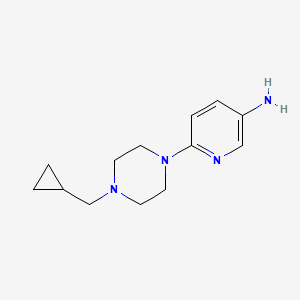
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
